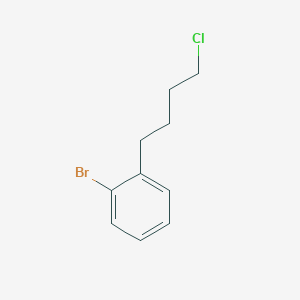
1-Bromo-2-(4-chlorobutyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-(4-chlorobutyl)benzene is an organic compound that belongs to the class of aryl halides It consists of a benzene ring substituted with a bromine atom at the first position and a 4-chlorobutyl group at the second position
准备方法
The synthesis of 1-Bromo-2-(4-chlorobutyl)benzene can be achieved through several routes. One common method involves the reaction of 1-bromo-2-nitrobenzene with 4-chlorobutyl magnesium bromide in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-5°C. Another method involves the direct bromination of 2-(4-chlorobutyl)benzene using bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency.
化学反应分析
1-Bromo-2-(4-chlorobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents for these reactions include sodium hydroxide (NaOH), ammonia (NH3), and thiourea.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-(4-chlorobutyl)benzene. Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Bromo-2-(4-chlorobutyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biological Studies: The compound is used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological macromolecules.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and liquid crystals.
Industrial Applications: The compound is employed in the production of various industrial chemicals and as a precursor in the manufacture of dyes and pigments.
作用机制
The mechanism by which 1-Bromo-2-(4-chlorobutyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom on the benzene ring acts as an electrophile, facilitating the formation of a positively charged intermediate. This intermediate can then undergo further reactions, leading to the substitution of the bromine atom with other functional groups. The molecular pathways involved depend on the specific reactions and conditions employed.
相似化合物的比较
1-Bromo-2-(4-chlorobutyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-chlorobenzene: This compound has a similar structure but lacks the 4-chlorobutyl group. It is used in similar applications but has different reactivity due to the absence of the alkyl chain.
1-Bromo-4-chlorobenzene: Another related compound with the bromine and chlorine atoms positioned differently on the benzene ring. It exhibits different chemical properties and reactivity.
Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring. It is widely used in organic synthesis and serves as a precursor for various chemical reactions.
The uniqueness of this compound lies in the presence of both bromine and 4-chlorobutyl substituents, which confer distinct chemical properties and reactivity patterns.
属性
IUPAC Name |
1-bromo-2-(4-chlorobutyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKHJMIMTOZLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














